3-Formyl-2-thiophenecarboxylic acid
Overview
Description
3-Formyl-2-thiophenecarboxylic acid is a heterocyclic organic compound with the molecular formula C6H4O3S and a molecular weight of 156.16 g/mol . It is characterized by a thiophene ring substituted with a formyl group at the 3-position and a carboxylic acid group at the 2-position. This compound is known for its yellow crystalline appearance and is soluble in water and organic solvents .
Mechanism of Action
Target of Action
It’s structurally similar compound, thiophene-2-carboxylic acid, is known to interact with copper (i) thiophene-2-carboxylate, acting as a catalyst for ullmann coupling reactions .
Mode of Action
It is used as a reactant for suzuki-miyaura cross-coupling reactions . In these reactions, it likely interacts with its targets to form new carbon-carbon bonds .
Biochemical Pathways
It’s structurally similar compound, thiophene-2-carboxylic acid, has been widely studied as a substrate in coupling reactions and olefinations .
Result of Action
Its use in suzuki-miyaura cross-coupling reactions suggests it plays a role in the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-thiophenecarboxylic acid can be achieved through various methods. This method typically requires specific reaction conditions, such as the use of benzene ligroine as a solvent and a temperature range of 130-131°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-thiophenecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include 3-carboxy-2-thiophenecarboxylic acid (oxidation), 3-hydroxymethyl-2-thiophenecarboxylic acid (reduction), and various substituted thiophene derivatives (substitution) .
Scientific Research Applications
3-Formyl-2-thiophenecarboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Formyl-2-thiophenecarboxylic acid include:
- 3-Formylthiophene
- 2-Thiophenecarboxylic acid
- 3-Thiophenecarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both a formyl group and a carboxylic acid group on the thiophene ring. This unique combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-formylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMORKVPCSMTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483950 | |
Record name | 3-formyl-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19991-68-5 | |
Record name | 3-formyl-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.